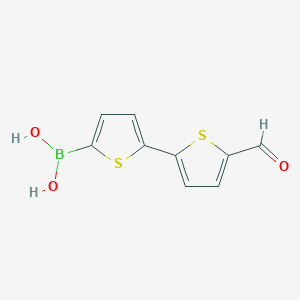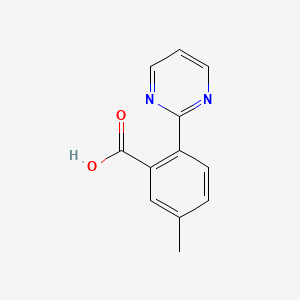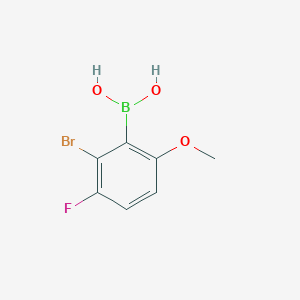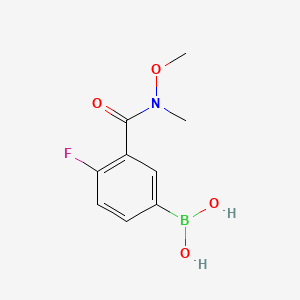
(4-Fluoro-3-(methoxy(methyl)carbamoyl)phenyl)boronic acid
説明
“(4-Fluoro-3-(methoxy(methyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H11BFNO4 . It has an average mass of 226.997 Da and a monoisotopic mass of 227.076523 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a fluoro group at the 4-position and a methoxy(methyl)carbamoyl group at the 3-position . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids, including “(4-Fluoro-3-(methoxy(methyl)carbamoyl)phenyl)boronic acid”, are known to participate in various types of chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling, which involves the reaction of the boronic acid with an organohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 454.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 53.0±0.4 cm3, a polar surface area of 70 Å2, and a molar volume of 170.8±5.0 cm3 .科学的研究の応用
Fluorescence Quenching Studies
Studies on boronic acid derivatives, including compounds similar to (4-fluoro-3-(methoxy(methyl)carbamoyl)phenyl)boronic acid, have explored their fluorescence quenching properties. Research conducted by Geethanjali et al. (2015) and Melavanki et al. (2016) revealed insights into the fluorescence quenching mechanism of boronic acid derivatives by aniline in alcohol solutions. This quenching behavior is attributed to the formation of intermolecular and intramolecular hydrogen bonds, indicating the solute's conformational changes in the ground state within alcohol environments (Geethanjali et al., 2015) (Melavanki et al., 2016).
Saccharide Recognition
The binding interaction of similar boronic acid derivatives with sugars has been investigated, demonstrating the compounds' potential in saccharide recognition. The study by Bhavya et al. (2016) on 2-methoxy-5-fluoro phenyl boronic acid revealed its interactions with various sugars through fluorescence spectroscopy. This interaction suggests a promising application in sensing or monitoring glucose levels, leveraging the boronic acid's ability to bind with sugars in a pH-dependent manner (Bhavya et al., 2016).
Optical Modulation and Sensor Development
A significant application of phenyl boronic acids is in the development of optical sensors. Mu et al. (2012) demonstrated the use of phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes for saccharide recognition. This research highlights the potential of boronic acid derivatives in creating sensitive and selective sensors for biological and chemical analyses, with implications for medical diagnostics and environmental monitoring (Mu et al., 2012).
Synthesis and Chemical Reactivity
Safety and Hazards
将来の方向性
The future directions for this compound could involve further exploration of its reactivity in various chemical reactions, such as the Suzuki-Miyaura coupling . Additionally, its potential biological activity could be investigated, given the known interactions of boronic acids with biological systems .
特性
IUPAC Name |
[4-fluoro-3-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDRABQWMCWUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N(C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660245 | |
| Record name | {4-Fluoro-3-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-(methoxy(methyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
874290-69-4 | |
| Record name | {4-Fluoro-3-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline](/img/structure/B1437173.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline](/img/structure/B1437174.png)
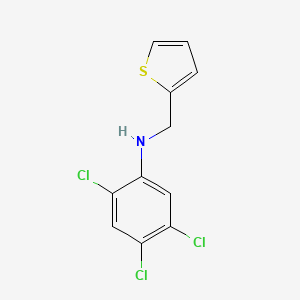
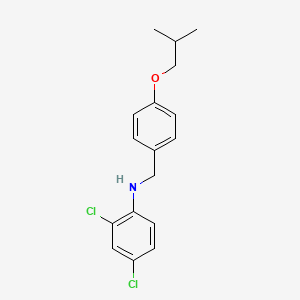
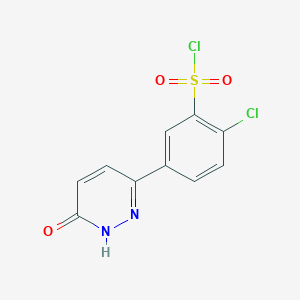

![5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1437181.png)
